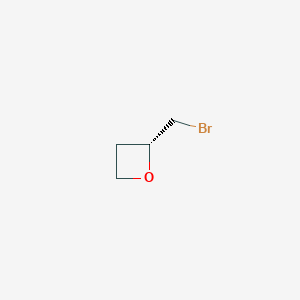

(2R)-2-(Bromomethyl)oxetane

Description

The exact mass of the compound (2R)-2-(Bromomethyl)oxetane is 149.96803 g/mol and the complexity rating of the compound is 46.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-2-(Bromomethyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Bromomethyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(bromomethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Ascendance of the Oxetane Motif in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-(Bromomethyl)oxetane

For researchers, scientists, and professionals in drug development, the identification of novel molecular scaffolds that can favorably modulate the properties of bioactive compounds is a paramount objective. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in medicinal chemistry.[1][2] Its value lies in a unique combination of properties: it is a small, polar, and rigid three-dimensional structure that can serve as a bioisostere for less favorable groups like carbonyls or gem-dimethyl moieties.[3][4] The incorporation of an oxetane can profoundly improve key drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity, while providing a novel chemical space for intellectual property.[1][2][5]

This guide focuses on a key chiral building block, (2R)-2-(Bromomethyl)oxetane . This reagent provides a direct and stereochemically defined route for introducing the 2-oxetanylmethyl group into target molecules. We will explore its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, providing the technical insights necessary for its effective application in research and development.

Core Physicochemical Properties

(2R)-2-(Bromomethyl)oxetane is a colorless to pale yellow liquid at room temperature.[6][7][8] Its key physical and chemical identifiers are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(bromomethyl)oxetane | [9] |

| CAS Number | 2306254-86-2 | [9] |

| Molecular Formula | C₄H₇BrO | [6][7][8] |

| Molecular Weight | 151.00 g/mol | [6][8][10][11] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Boiling Point | ~158 °C | [6][9] |

| Density | ~1.568 g/cm³ | [6][9][12] |

| Flash Point | ~61 °C | [6][12] |

| Storage Temperature | -20 °C | [6][11] |

| Sensitivity | Moisture Sensitive | [6][8] |

Spectroscopic Profile: Identifying (2R)-2-(Bromomethyl)oxetane

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. While specific spectra should always be acquired for the lot in use, the following provides an expected profile based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra are definitive. The asymmetric nature of the molecule results in a unique signal for each proton and carbon.

-

¹H NMR: The protons on the oxetane ring adjacent to the oxygen atom (at the C4 position) are expected to appear furthest downfield among the ring protons, typically around 4.6 ppm, due to the deshielding effect of the oxygen.[13] The chiral center proton (C2) will be a multiplet, coupled to both the C3 and bromomethyl protons. The bromomethyl (CH₂Br) protons will be shifted downfield due to the electron-withdrawing bromine atom.

-

¹³C NMR: The carbon of the bromomethyl group (CH₂Br) will be the most upfield signal, while the two carbons of the oxetane ring attached to oxygen (C2 and C4) will be the most downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| CH₂Br | 3.5 - 3.7 (m) | ~35 | Deshielded by adjacent bromine. |

| CH (C2) | 4.8 - 5.0 (m) | ~78 | Deshielded by ring oxygen and adjacent to bromine substituent. |

| CH₂ (C3) | 2.6 - 2.8 (m) | ~28 | Typical aliphatic oxetane protons. |

| CH₂ (C4) | 4.5 - 4.7 (m) | ~75 | Deshielded by ring oxygen. |

Synthesis and Stereochemical Control

The enantioselective synthesis of (2R)-2-(Bromomethyl)oxetane is crucial for its application in chiral drug development. The most reliable and common method is the intramolecular Williamson etherification, which involves the cyclization of a chiral 1,3-halohydrin precursor.

Causality Behind the Synthesis:

-

Stereocontrol: The synthesis begins with a commercially available chiral starting material, such as (R)-epibromohydrin, to establish the required stereocenter early and carry it through the synthetic sequence.

-

Formation of the 1,3-Diol System: The core challenge is creating the 1,3-diol relationship necessary for cyclization. This is achieved through a sequence of reactions that extend the carbon chain and then selectively hydroxylate the terminal position.

-

Cyclization: The final step leverages the Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the primary alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 reaction to form the strained four-membered oxetane ring.[3] The kinetics for forming a four-membered ring are less favorable than for five- or six-membered rings, necessitating the use of a strong base and a good leaving group.[3]

Reactivity and Synthetic Utility

The synthetic utility of (2R)-2-(Bromomethyl)oxetane stems from two key reactive sites: the primary bromide and the oxetane ring itself.

Pathway A: Nucleophilic Substitution (Sₙ2)

This is the most common and intended reaction pathway. The bromomethyl group is a primary alkyl halide, making it an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles (amines, alcohols, thiols, etc.). This reaction is highly reliable for covalently attaching the oxetane moiety to a molecule of interest.

Experimental Protocol: General Procedure for N-Alkylation

-

Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq) and a suitable aprotic solvent (e.g., DMF, Acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq) to the solution and stir for 5-10 minutes. Rationale: The base scavenges the HBr generated during the reaction, driving it to completion.

-

Reagent Addition: Add (2R)-2-(Bromomethyl)oxetane (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Gentle heating (40-60 °C) may be required to accelerate the reaction.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Rationale: This removes the DMF solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-((2R)-oxetanylmethyl) product. Rationale: Chromatography separates the product from unreacted starting material and byproducts.

Pathway B: Ring-Opening Reactions

The oxetane ring possesses significant ring strain (~106 kJ/mol), making it susceptible to cleavage under specific conditions.[3][14] However, it is notably more stable than an epoxide and generally requires activation by a Lewis or Brønsted acid to facilitate nucleophilic attack and ring-opening.[14] This stability is a key advantage, as the ring remains intact under a wide range of synthetic conditions, including those used for Sₙ2 reactions at the bromomethyl position.[15]

Safety and Handling

As a reactive alkylating agent, (2R)-2-(Bromomethyl)oxetane must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: The compound is classified as harmful if swallowed.[12][16] Like many brominated organic compounds, it should be considered a potential irritant to the skin, eyes, and respiratory system.[7][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage and Handling: The compound is moisture-sensitive and should be stored tightly sealed under an inert atmosphere at the recommended low temperature (-20 °C).[6][8][11]

Conclusion

(2R)-2-(Bromomethyl)oxetane is a valuable and versatile building block for modern chemical synthesis, particularly in the field of drug discovery. Its well-defined stereochemistry and the reliable reactivity of its primary bromide handle allow for the strategic introduction of the beneficial oxetane motif. By understanding its core physicochemical properties, spectroscopic characteristics, and reactivity profile, researchers can confidently employ this reagent to create novel molecular architectures with enhanced pharmaceutical properties.

References

- Vertex AI Search. (2022). Oxetanes in Drug Discovery Campaigns - PMC - NIH.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization - PMC.

- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

- PubChem - NIH. (n.d.). 2-Bromobutane | C4H9Br | CID 6554.

- ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- ChemicalBook. (n.d.). 2-BROMOMETHYL-OXETANE CAS#: 939759-23-6.

- ECHEMI. (n.d.). 939759-23-6, 2-BROMOMETHYL-OXETANE Formula.

- Smolecule. (2023). Buy (2R)-2-(Bromomethyl)oxetane | 2306254-86-2.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane.

- Fluorochem. (n.d.). (R)-2-(Bromomethyl)oxetane.

- Fisher Scientific. (n.d.). Oxetanes.

- AChemBlock. (n.d.). 2-Bromomethyl-oxetane 97% | CAS: 939759-23-6.

- Thermo Fisher Scientific. (n.d.). 2-(Bromomethyl)oxetane, 96% 250 mg | Buy Online | Thermo Scientific Chemicals.

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)oxetane 939759-23-6.

- PubChem - NIH. (n.d.). 2-Ethyl-2-methyl-oxetane | C6H12O | CID 20726704.

- PubMed - NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.

- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).

- ATB. (n.d.). (2R)-1-Bromo-2-methylbutane | C 5 H 11 Br | MD Topology | NMR.

- Sigma-Aldrich. (n.d.). 3,3-Bis(bromomethyl)oxetane AldrichCPR 2402-83-7.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-BROMOMETHYL-OXETANE CAS#: 939759-23-6 [m.chemicalbook.com]

- 7. Buy (2R)-2-(Bromomethyl)oxetane | 2306254-86-2 [smolecule.com]

- 8. 2-(Bromomethyl)oxetane, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Oxetanes | Fisher Scientific [fishersci.com]

- 11. 2-(Bromomethyl)oxetane 939759-23-6 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 2-Bromomethyl-oxetane 97% | CAS: 939759-23-6 | AChemBlock [achemblock.com]

- 17. carlroth.com [carlroth.com]

Introduction: The Rise of the Oxetane Moiety in Modern Chemistry

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Oxetane Systems

In the landscape of contemporary drug discovery and materials science, the oxetane ring has emerged as a privileged structural motif.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance the physicochemical properties of bioactive molecules.[3] The incorporation of an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a valuable bioisostere for commonly found groups like gem-dimethyl and carbonyls.[1][4][5]

At the heart of its synthetic utility lies 3-(bromomethyl)oxetane , a versatile building block that serves as a robust handle for introducing the oxetane core.[6][7] The reactivity of this molecule is dominated by the exocyclic bromomethyl group, which provides a prime site for chemical modification. This guide offers an in-depth exploration of the principles governing the reactivity of this bromomethyl group, focusing on its synthetic transformations, the factors that influence them, and its application in the development of complex molecular architectures. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Fundamental Principles of Reactivity

To understand the synthetic utility of 3-(bromomethyl)oxetane, one must first appreciate the interplay between the strained oxetane ring and the exocyclic C-Br bond.

The Oxetane Ring: A Stable yet Strained Foundation

The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ/mol), a value comparable to that of an epoxide.[8][9] This inherent strain is a double-edged sword; while it makes the ring susceptible to ring-opening reactions under specific, typically acidic conditions, the ring itself is remarkably stable under the neutral or basic conditions required for many standard nucleophilic substitution reactions.[8][10] The structure is nearly planar, a conformation that minimizes gauche interactions.[11][12] This structural rigidity and polarity are key to the beneficial effects observed when incorporating oxetanes into larger molecules.[4]

The Bromomethyl Group: An Ideal Electrophilic Handle

The reactivity of the bromomethyl group is a classic example of a primary alkyl halide. The bond between the carbon and bromine atoms is highly polarized due to bromine's electronegativity, rendering the methylene carbon an electrophilic center, ripe for attack by nucleophiles.[13] Furthermore, the bromide ion (Br⁻) is an excellent leaving group, as it is a stable, weak base.[7][14] This combination of an accessible electrophilic carbon and a superb leaving group makes the bromomethyl moiety highly susceptible to nucleophilic substitution.

The primary mode of reaction for the bromomethyl group in this system is the bimolecular nucleophilic substitution (Sₙ2) reaction .[15] This pathway is favored because the electrophilic carbon is sterically unhindered (a primary carbon), allowing easy access for an incoming nucleophile.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. China Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of (2R)-2-(Bromomethyl)oxetane in Common Organic Solvents

This guide provides an in-depth technical analysis of the solubility of (2R)-2-(Bromomethyl)oxetane, a critical building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's solubility characteristics, the underlying chemical principles, and practical methodologies for its application in the laboratory.

Executive Summary: The Oxetane Advantage and Solubility Considerations

(2R)-2-(Bromomethyl)oxetane has emerged as a valuable synthon in drug discovery, primarily due to the desirable physicochemical properties imparted by the oxetane ring. The inclusion of oxetane motifs in drug candidates has been shown to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1][2][3][4] The oxetane ring, a strained four-membered cyclic ether, introduces polarity and a three-dimensional structure, which can be advantageous for optimizing pharmacokinetic profiles.[5][6][7]

However, the solubility of (2R)-2-(Bromomethyl)oxetane itself is a nuanced interplay between the polar oxetane moiety and the less polar bromomethyl group. Understanding its behavior in a range of common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide will provide a predictive framework for its solubility and a detailed protocol for its empirical determination.

Physicochemical Properties of (2R)-2-(Bromomethyl)oxetane

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO | [8][9] |

| Molecular Weight | 151.00 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Density | 1.568 g/mL | [8] |

| Boiling Point | 158 °C | [8] |

| Storage Temperature | -20 °C | [8] |

| Sensitivity | Moisture sensitive | [8][9] |

The presence of both a polar ether (the oxetane) and a halogenated alkyl group suggests that (2R)-2-(Bromomethyl)oxetane will exhibit a broad, but not universal, solubility profile.

Predicting Solubility: A "Like Dissolves Like" Analysis

While specific quantitative data is not extensively published, we can infer the solubility of (2R)-2-(Bromomethyl)oxetane in various classes of organic solvents based on its structure. The general principle of "like dissolves like" provides a strong predictive framework.

High Expected Solubility: Polar Aprotic and Moderately Polar Solvents

Solvents in this category are expected to be excellent choices for dissolving (2R)-2-(Bromomethyl)oxetane. The polarity of these solvents will interact favorably with the polar oxetane ring, while their non-aqueous nature will accommodate the bromomethyl group.

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Acetone

-

Acetonitrile (MeCN)

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

Moderate to Good Expected Solubility: Polar Protic Solvents

Polar protic solvents are also likely to be effective, though the potential for hydrogen bonding with the oxetane oxygen may be a factor. For short-term use in reactions or chromatography, these are generally suitable.

-

Ethanol

-

Methanol

-

Isopropanol

It is important to note that due to the presence of the reactive bromomethyl group, prolonged storage in highly nucleophilic protic solvents, especially at elevated temperatures, may lead to solvolysis.

Low to Negligible Expected Solubility: Nonpolar Solvents

The significant polarity imparted by the oxetane ring is predicted to result in poor solubility in nonpolar solvents. Halogenated alkanes, as a general class, tend to be soluble in nonpolar solvents[10]; however, the influence of the polar oxetane ring in this specific molecule is likely to dominate.

-

Hexanes

-

Heptane

-

Toluene

-

Cyclohexane

The following diagram illustrates the logical flow for selecting an appropriate solvent based on these predictions.

Caption: Solvent selection workflow for (2R)-2-(Bromomethyl)oxetane.

Experimental Protocol for Solubility Determination

Given the lack of extensive published data, empirical determination of solubility is a critical step for any new application. The following is a robust, self-validating protocol for determining the solubility of (2R)-2-(Bromomethyl)oxetane in a solvent of interest.

Materials and Equipment

-

(2R)-2-(Bromomethyl)oxetane

-

Selected organic solvents (analytical grade)

-

Small volume vials (e.g., 2 mL) with screw caps

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., lab bench at a recorded temperature)

Step-by-Step Procedure

-

Solvent Preparation: Dispense a precise volume (e.g., 1.00 mL) of the chosen solvent into a clean, dry vial.

-

Initial Solute Addition: Add a small, accurately weighed amount of (2R)-2-(Bromomethyl)oxetane (e.g., 10 mg) to the solvent.

-

Dissolution Attempt: Cap the vial securely and vortex for 60 seconds. Visually inspect for any undissolved material.

-

Incremental Addition: If the initial amount dissolves completely, continue to add small, accurately weighed increments of the solute. After each addition, repeat the vortexing and visual inspection.

-

Reaching Saturation: The point of saturation is reached when a small amount of the solute remains undissolved after vigorous and sustained mixing.

-

Equilibration: Allow the saturated solution to stand for at least 30 minutes at a constant temperature to ensure equilibrium is reached.

-

Confirmation of Saturation: Vortex the sample again for 60 seconds. If solid material persists, the solution is confirmed to be saturated.

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent. The result is typically expressed in mg/mL or g/L.

The following diagram illustrates this experimental workflow.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-BROMOMETHYL-OXETANE CAS#: 939759-23-6 [m.chemicalbook.com]

- 9. 2-(Bromomethyl)oxetane, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (2R)-2-(Bromomethyl)oxetane as a Chiral Vector in Fragment-Based Drug Discovery

Topic: (2R)-2-(Bromomethyl)oxetane in Fragment-Based Drug Discovery Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, FBDD Specialists, and Process Chemists.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the escape from "flatland" (high

This guide details the strategic application of (2R)-2-(Bromomethyl)oxetane, providing validated protocols for its incorporation into fragment libraries and lead optimization campaigns, with a focus on maintaining ring integrity during synthesis.

Technical Background & The "Oxetane Advantage"

Physicochemical Profile

The oxetane ring is a strained ether that exhibits high polarity due to the exposed oxygen lone pairs and a significant dipole moment. When used to replace a gem-dimethyl group, it reduces lipophilicity (lowering ClogP) and often blocks metabolically labile sites without incurring the steric penalty of larger heterocycles.

| Property | Value / Characteristic |

| CAS Number | 939759-23-6 |

| Formula | |

| MW | 151.00 g/mol |

| Boiling Point | ~158 °C |

| Density | 1.568 g/cm³ |

| Chirality | (2R)-configuration |

| Reactivity | Electrophilic alkylating agent ( |

Bioisosteric Impact

The following table summarizes the structural impact of replacing common motifs with the (2R)-2-methyloxetane moiety synthesized from this building block.

| Original Motif | Oxetane Replacement Effect | Mechanistic Benefit |

| Gem-dimethyl | Increases polarity while maintaining steric bulk. | |

| Carbonyl (C=O) | Mimics H-bond acceptance directionality; resists nucleophilic attack. | |

| Morpholine | Reduces pKa of proximal amines (inductive effect), improving permeability. |

Strategic Visualization

The diagram below illustrates the decision logic for incorporating this building block into a fragment growing campaign.

Figure 1: Decision workflow for deploying (2R)-2-(Bromomethyl)oxetane to resolve physicochemical liabilities in fragment hits.

Experimental Protocols

Critical Handling & Safety

-

Hazard: (2R)-2-(Bromomethyl)oxetane is an alkylating agent. It is harmful if swallowed and suspected of causing genetic defects. Handle in a fume hood with double nitrile gloves.

-

Stability Warning: Oxetanes are sensitive to Brønsted and Lewis acids, which catalyze ring opening to form 1,3-diols or halo-alcohols. Avoid acidic workups. Ensure all solvents are anhydrous and glassware is base-washed if necessary.

Protocol A: N-Alkylation of Secondary Amines (Fragment Growing)

This protocol describes the attachment of the oxetane vector to a secondary amine fragment. The use of a mild inorganic base and polar aprotic solvent favors

Materials:

-

Amine Fragment (1.0 equiv)

-

(2R)-2-(Bromomethyl)oxetane (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (3.0 equiv) -

Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to amine)

-

Sodium Iodide (NaI) (0.1 equiv) - Optional catalyst for unreactive amines (Finkelstein condition)

Step-by-Step Procedure:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the Amine Fragment (1.0 mmol) and anhydrous

(3.0 mmol) in anhydrous MeCN (10 mL). -

Addition: Add (2R)-2-(Bromomethyl)oxetane (1.2 mmol) dropwise via syringe.

-

Note: If the amine is sterically hindered, add NaI (0.1 mmol) to generate the more reactive iodide in situ.

-

-

Reaction: Seal the vial and heat to 60 °C for 12–18 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the M+H of the product. If ring opening occurs (M+18 or M+Halide), lower temperature to 40 °C and extend time.

-

-

Workup (Crucial):

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[3]

-

Modifier:Pre-treat silica with 1% Triethylamine (

) in the eluent system to neutralize acidic sites on the silica that could degrade the oxetane during purification.

-

Protocol B: O-Alkylation of Phenols

Phenolic hits often suffer from rapid glucuronidation. Capping with the oxetane ring can improve metabolic stability.[3][4][5]

Materials:

-

Phenol Fragment (1.0 equiv)

-

(2R)-2-(Bromomethyl)oxetane (1.5 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve Phenol Fragment (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add

(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -

Alkylation: Add (2R)-2-(Bromomethyl)oxetane (1.5 mmol).

-

Reaction: Heat to 80 °C for 4–8 hours.

-

Note: Phenolates are less basic than alkyl amines, reducing the risk of elimination, but higher temperatures are often required.

-

-

Workup: Dilute with diethyl ether (Et2O) and wash extensively with water (3x) to remove DMF. Dry organic layer over

.[3] -

Purification: Silica gel chromatography (using 1%

buffered eluent).

Mechanistic Pathway & Troubleshooting

The following diagram details the reaction pathway and competing side reactions (Ring Opening) that must be avoided.

Figure 2: Reaction pathway showing the desired SN2 substitution versus the acid-catalyzed ring-opening liability.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion | Steric hindrance or poor nucleophilicity. | Add 0.1 eq NaI (Finkelstein); Switch solvent to DMF; Increase temp to 80°C (cautiously). |

| Ring Opening | Acidic impurities in solvent or silica gel. | Use anhydrous solvents; Add 1% |

| Elimination Product | Base is too strong/hindered. | Switch from NaH or t-BuOK to |

References

-

Wuitschik, G., et al. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

BOC Sciences. (2024). 2-(Bromomethyl)oxetane Product Properties.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)oxetane. Link

Sources

- 1. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromomethyl-oxetane 97% | CAS: 939759-23-6 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Divergent Synthesis of Chiral Alcohols from (2R)-2-(Bromomethyl)oxetane

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic utilization of (2R)-2-(Bromomethyl)oxetane as a chiral linchpin.

Executive Summary

(2R)-2-(Bromomethyl)oxetane (CAS: 939759-23-6) represents a high-value "chiral linchpin" in modern medicinal chemistry. Unlike traditional chiral pool reagents (e.g., amino acids, tartrates), this strained ether offers a unique combination of electrophilic versatility and conformational rigidity .

This guide details the protocols for converting this specific oxetane into a library of functionalized chiral alcohols —specifically homoallylic alcohols , 1,3-amino alcohols , and chiral epoxides . These motifs are critical pharmacophores in protease inhibitors, statins, and macrolide antibiotics.

Key Technical Advantage: The oxetane ring strain (~106 kJ/mol) drives ring-opening reactions under mild conditions, while the (2R)-stereocenter directs the chirality of the resulting acyclic chain with high fidelity.

Strategic Reaction Pathways

The chemical utility of (2R)-2-(Bromomethyl)oxetane relies on distinguishing between its two electrophilic sites: the strained ring carbons (C2/C4) and the exocyclic bromomethyl group.

The "Switchboard" of Reactivity

-

Path A (C4-Selective Ring Opening): Nucleophilic attack at the less hindered C4 position yields chiral secondary alcohols with a pendant bromomethyl group. This is the primary route for carbon chain extension.

-

Path B (C2-Selective Ring Opening): Rare and difficult to control; typically avoided in favor of Path A.

-

Path C (Cascade Cyclization): Ring opening followed by intramolecular displacement of the bromide yields chiral epoxides or azetidines .

Pathway Visualization

The following diagram illustrates the divergent synthesis logic.

Figure 1: Divergent reaction pathways from (2R)-2-(Bromomethyl)oxetane. Path A (Green nodes) represents the primary utility for generating chiral alcohol libraries.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed C4-Ring Opening with Grignard Reagents

Objective: Synthesis of Chiral Homoallylic Alcohols (e.g., (2R)-1-bromo-6-hepten-2-ol derivatives). Mechanism: The copper catalyst forms a cuprate species that attacks the less sterically hindered C4 position of the oxetane. The (2R) stereocenter is preserved (retention of configuration relative to the carbon backbone, though Cahn-Ingold-Prelog priority may change).

Materials:

-

(2R)-2-(Bromomethyl)oxetane (1.0 equiv)

-

Grignard Reagent (e.g., Allylmagnesium bromide, 1.2 equiv)

-

CuI (Copper(I) Iodide) (10 mol%)

-

Solvent: Anhydrous THF

-

Temperature: -78°C to 0°C

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, suspend CuI (19 mg, 0.1 mmol) in anhydrous THF (5 mL). Cool to -78°C.

-

Organometallic Formation: Dropwise add the Grignard reagent (1.2 mmol) to the CuI suspension. Stir for 15 minutes to allow the formation of the organocuprate species. Note: The solution should turn a dark color.

-

Substrate Addition: Dissolve (2R)-2-(Bromomethyl)oxetane (151 mg, 1.0 mmol) in THF (2 mL) and add it slowly to the reaction mixture at -78°C.

-

Reaction: Allow the mixture to warm slowly to -20°C over 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The oxetane spot (Rf ~0.6) should disappear.

-

Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL) while still cold.

-

Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[1]

-

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Outcome: A clear oil representing the chiral alcohol. Yield: Typically 75-85%. Stereochemical Integrity: >98% ee (retention).

Protocol B: Synthesis of Chiral 1,3-Amino Alcohols

Objective: Ring opening with nitrogen nucleophiles to create scaffolds for beta-blockers or amino-sugar mimics.

Step-by-Step Procedure:

-

Setup: In a sealed pressure tube, combine (2R)-2-(Bromomethyl)oxetane (1.0 mmol) and the amine nucleophile (e.g., Benzylamine, 1.5 mmol).

-

Catalyst: Add Lithium Perchlorate (LiClO4, 0.2 equiv) as a mild Lewis acid promoter. Alternatively, use solvent-free conditions on silica gel support if the amine is liquid.

-

Heating: Heat the mixture to 60°C for 12 hours. The ring strain facilitates opening without harsh bases.

-

Workup: Dilute with CH2Cl2, wash with water to remove excess amine/salts.

-

Purification: The product is a 1-bromo-4-amino-butan-2-ol .

-

Critical Note: If base is present (or excess amine), the product may spontaneously cyclize to form a chiral azetidine or pyrrolidine depending on the chain length. Control pH to isolate the open-chain alcohol.

-

Analytical Data & Validation

To validate the synthesis, compare the NMR signals of the starting oxetane vs. the ring-opened alcohol.

| Feature | (2R)-2-(Bromomethyl)oxetane | Ring-Opened Product (Generic) |

| H-NMR (Key Signal) | ||

| C-NMR (C2) | ||

| IR Spectroscopy | ~980 cm⁻¹ (C-O-C symmetric stretch, Ring) | ~3400 cm⁻¹ (O-H broad stretch) |

| Chirality Check | Specific Rotation | Chiral HPLC (e.g., Chiralcel OD-H column) |

Troubleshooting & Critical Parameters

Regioselectivity Issues (C2 vs C4 Attack)

-

Problem: Nucleophile attacks C2 (the chiral center) instead of C4.

-

Cause: Steric bulk of the nucleophile is too low, or the Lewis acid is too strong (activating the C2-O bond via carbocation character).

-

Solution: Use "soft" nucleophiles (organocuprates rather than organolithiums). Ensure low temperatures (-78°C) are maintained during addition.

Polymerization

-

Problem: The reaction mixture becomes viscous; yield is low.

-

Cause: Cationic polymerization of the oxetane ring initiated by strong Lewis acids (e.g., BF3·OEt2) in the absence of a good nucleophile.

-

Solution: Always premix the nucleophile and catalyst before adding the oxetane. Avoid protic acids.

Bromide Displacement (Side Reaction)

-

Problem: The nucleophile displaces the Bromine atom instead of opening the ring.

-

Cause: Highly basic/nucleophilic conditions (e.g., using alkoxides).

-

Solution: The C-Br bond is relatively stable compared to the strained C-O bond under Lewis acidic conditions. However, with strong bases, the Br will leave. If this happens, switch to a non-basic nucleophile or lower the temperature.

References

-

Oxetane Ring Opening Methodologies

- Title: Regioselective Ring Opening of Oxetanes with Grignard Reagents C

- Source:Journal of Organic Chemistry

-

URL:[Link] (General reference for Cu-catalyzed opening).

-

Applications in Drug Discovery

-

Synthesis of 1,3-Amino Alcohols

-

General Oxetane Reactivity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Incorporation of Oxetanes into Bioactive Molecules

For: Researchers, scientists, and drug development professionals.

Introduction: The Oxetane Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of physicochemical properties.[1]

This application note serves as a comprehensive guide for researchers on the strategic incorporation of oxetanes into bioactive molecules. We will delve into the rationale behind this approach, provide detailed, field-proven protocols for various synthetic strategies, and offer insights into the expected improvements in molecular properties.

The oxetane moiety is not merely a passive structural element; its incorporation can lead to profound and beneficial changes in a molecule's behavior.[2] Key advantages include:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the constrained oxetane ring can significantly increase the aqueous solubility of a parent molecule. This is a critical parameter for improving oral bioavailability and formulation characteristics.[2]

-

Improved Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1] The oxetane ring itself is generally more resistant to oxidative metabolism by cytochrome P450 enzymes, thus prolonging the half-life of a drug.

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug development, the replacement of lipophilic groups (e.g., gem-dimethyl) with an oxetane can reduce the overall lipophilicity (logP) of a compound, which can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]

-

Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine. This subtle modulation can be crucial for optimizing target engagement and reducing off-target effects.

-

Three-Dimensionality and Novel Chemical Space: The puckered, three-dimensional structure of the oxetane ring introduces conformational rigidity and allows for the exploration of new chemical space, potentially leading to improved target binding and selectivity.[1]

This guide will provide the necessary knowledge and practical protocols to empower researchers to harness the "oxetane advantage" in their drug discovery programs.

Strategic Incorporation of Oxetanes: A Workflow

The decision to incorporate an oxetane moiety should be a strategic one, driven by the specific challenges associated with a lead compound. The following workflow outlines a logical approach to the design, synthesis, and evaluation of oxetane-containing analogues.

Caption: A general workflow for the strategic incorporation of oxetanes.

Synthetic Protocols for Oxetane Incorporation

The successful incorporation of an oxetane ring hinges on the selection of an appropriate synthetic methodology. The choice of protocol will depend on the desired substitution pattern, the functional group tolerance of the starting materials, and the stage of the synthesis (early-stage building block synthesis vs. late-stage functionalization).

Protocol 1: Williamson Ether Synthesis for Pendant Oxetanes

The Williamson ether synthesis is a robust and widely used method for forming ethers, and it can be adapted for the intramolecular cyclization of 1,3-diols to form oxetanes. This method is particularly useful for creating pendant oxetane moieties.

Rationale: This protocol relies on the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces a leaving group (typically a tosylate or mesylate) in an intramolecular SN2 reaction. The 1,3-disposition of the alcohol and the leaving group is crucial for the formation of the four-membered oxetane ring.

Step-by-Step Methodology:

-

Monoprotection of a 1,3-Diol (if necessary): If you are starting with a symmetric 1,3-diol and wish to introduce different substituents, one of the hydroxyl groups must be selectively protected. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.

-

To a solution of the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) and TBDMS-Cl (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

-

Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.

-

To a solution of the mono-protected diol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the reaction at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

-

-

Deprotection of the Silyl Ether (if necessary): The protecting group is removed to liberate the hydroxyl group that will act as the nucleophile in the cyclization step.

-

To a solution of the crude tosylate in tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

-

-

Intramolecular Cyclization: The final step is the base-mediated intramolecular cyclization to form the oxetane ring.

-

To a solution of the hydroxy-tosylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired oxetane.[3]

-

Protocol 2: Paternò-Büchi Reaction for Spirocyclic Oxetanes

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method is particularly well-suited for the synthesis of spirocyclic oxetanes when a cyclic ketone is used as the carbonyl component.

Rationale: This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane product. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the substituents on both the carbonyl and the alkene.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve the cyclic ketone (1.0-3.0 eq) and the alkene (1.0 eq) in an appropriate solvent (e.g., acetonitrile, benzene). The use of excess ketone can help to minimize side reactions of the alkene.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state of the ketone.

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a UV lamp (typically a medium-pressure mercury lamp) at a suitable wavelength (e.g., >300 nm) to selectively excite the carbonyl compound.

-

The reaction temperature should be maintained, often at room temperature, using a cooling bath if necessary.

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ketone.

-

Purify the crude product by flash column chromatography on silica gel to isolate the spirocyclic oxetane. The diastereoselectivity of the reaction should be assessed by NMR analysis of the purified product.

-

Protocol 3: Synthesis of 3-Substituted Oxetanes from Oxetan-3-one

Commercially available oxetan-3-one is a versatile building block that can be used to synthesize a wide variety of 3-substituted oxetanes, including 3-aminooxetanes.

Rationale: Oxetan-3-one can undergo many of the classical reactions of ketones, such as reductive amination, Grignard additions, and Wittig reactions. This allows for the introduction of a diverse range of functional groups at the 3-position of the oxetane ring.

Step-by-Step Methodology for Reductive Amination to form a 3-Aminooxetane:

-

Imine Formation:

-

To a solution of oxetan-3-one (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the ketone starting material by TLC.

-

-

Reduction of the Imine:

-

To the reaction mixture containing the in situ-formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-aminooxetane by flash column chromatography. For basic compounds, it may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel column.[4]

-

Late-Stage Functionalization with Oxetanes

A particularly powerful application of oxetane chemistry is in the late-stage functionalization of complex, bioactive molecules. This approach allows for the rapid generation of analogues with potentially improved properties without the need for a lengthy de novo synthesis.

Caption: General strategy for late-stage functionalization with oxetanes.

A common strategy for late-stage functionalization involves the N-alkylation of an amine in the parent molecule with an electrophilic oxetane building block, such as 3-bromooxetane.

Protocol for Late-Stage N-Alkylation with 3-Bromooxetane:

-

Reaction Setup:

-

To a solution of the amine-containing bioactive molecule (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add 3-bromooxetane (1.2-1.5 eq) to the reaction mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the progress of the reaction by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove the DMF and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or flash column chromatography to yield the N-oxetanylated bioactive molecule.

-

Characterization of Oxetane-Containing Molecules

The unambiguous characterization of newly synthesized oxetane-containing molecules is crucial. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the oxetane ring typically appear as multiplets in the region of 4.0-5.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the stereochemistry of the molecule.

-

¹³C NMR: The carbon atoms of the oxetane ring typically resonate in the range of 60-80 ppm. The carbon atom bearing the oxygen (C-O) will be the most downfield.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.

Data Summary: The Impact of Oxetane Incorporation

The following table summarizes the typical effects of replacing common functional groups with an oxetane moiety on key physicochemical properties.

| Original Functional Group | Oxetane Bioisostere | Effect on Aqueous Solubility | Effect on Metabolic Stability | Effect on Lipophilicity (logP) |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Significantly Increased | Increased | Decreased |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Increased | Increased | Decreased |

| Methylene | Oxetane | Increased | Variable | Decreased |

Conclusion

The incorporation of oxetanes into bioactive molecules represents a validated and powerful strategy in modern medicinal chemistry. The unique physicochemical properties of the oxetane ring can be leveraged to address common liabilities in drug candidates, such as poor solubility and metabolic instability. By understanding the rationale behind this approach and mastering the synthetic protocols detailed in this guide, researchers can effectively utilize the "oxetane advantage" to accelerate their drug discovery efforts and develop novel therapeutics with improved properties.

References

-

Tian, D., Chen, G., Wang, X., & Zhang, H. J. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]

-

Zhang, Y. Q., Li, S. H., Zhang, X., & Koh, M. J. (Year). Application to late-stage functionalization and complex molecule synthesis. ResearchGate. [Link]

-

Leitch, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

-

Wang, Y., et al. (Year). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications. [Link]

-

Leitch, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Chemical Space Exploration of Oxetanes. (Year). MDPI. [Link]

-

Cyclization reaction of diols anti-2 and syn-2 into oxetanes trans-5 and cis-5, respectively. (Year). ResearchGate. [Link]

-

Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(10), 3895–3914. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (Year). ChemRxiv. [Link]

-

Sun, J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]

-

Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. (2010). PubMed. [Link]

-

ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. (Year). ResearchGate. [Link]

-

Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. (Year). IRL @ UMSL. [Link]

-

Study on Synthesis Of Oxetan-3-ol. (Year). ResearchGate. [Link]

-

Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. (Year). Chemical Communications (RSC Publishing). [Link]

-

Chemical Space Exploration of Oxetanes. (2020). PMC. [Link]

-

1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (Year). ResearchGate. [Link]

-

Purification: How to Run a Flash Column. (Year). Department of Chemistry : University of Rochester. [Link]

-

3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). PubMed. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (Year). PMC. [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of (2R)-2-(Bromomethyl)oxetane

This Application Note is designed for process chemists and drug development scientists focusing on the scalable, asymmetric synthesis of (2R)-2-(Bromomethyl)oxetane . This chiral building block is increasingly critical in medicinal chemistry as a stable, polar bioisostere for gem-dimethyl or carbonyl groups, yet its scale-up is complicated by the strain and acid-sensitivity of the oxetane ring.

Executive Summary

(2R)-2-(Bromomethyl)oxetane (CAS 939759-23-6) is a high-value chiral intermediate used to introduce the oxetane motif into pharmaceutical candidates. While direct cyclization methods exist, they often suffer from poor enantiomeric excess (ee) or scalability issues due to the volatility and instability of the oxetane ring.

This protocol details a "Protected Glycidol Route" , which is identified as the most robust pathway for multi-gram to kilogram scale-up. This route utilizes the Corey-Chaykovsky ring expansion of a protected chiral epoxide, ensuring high enantiomeric retention (>98% ee) and avoiding the side reactions associated with direct handling of epihalohydrins.

Key Advantages of This Protocol

-

Chiral Integrity: Starts from inexpensive, pool-chiral (R)-Glycidol; ring expansion proceeds with retention of configuration.

-

Scalability: Avoids high-dilution conditions required for some intramolecular cyclizations.

-

Safety: Mitigates risks associated with volatile alkylating agents through intermediate protection.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct handling of (R)-epibromohydrin in the ring expansion step, as the alkyl bromide moiety is susceptible to competitive alkylation by the sulfur ylide. Instead, a protective group strategy is employed.

Reaction Pathway[1][2][3][4][5][6]

-

Protection: (R)-Glycidol is protected as a benzyl ether to prevent proton interference and side reactions.

-

Ring Expansion: The epoxide is converted to the oxetane via dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).

-

Deprotection: Hydrogenolysis restores the primary alcohol.

-

Functionalization: The alcohol is converted to the bromide under mild conditions to preserve the acid-sensitive oxetane ring.

Figure 1: Retrosynthetic strategy prioritizing chiral integrity and intermediate stability.

Detailed Experimental Protocol

Step 1: Preparation of (R)-Glycidyl Benzyl Ether

Objective: Protect the hydroxyl group to prevent quenching of the sulfur ylide.

-

Reagents: (R)-Glycidol (1.0 equiv), Benzyl bromide (1.1 equiv), NaH (60% dispersion, 1.2 equiv), TBAI (cat.), THF/DMF (9:1).

-

Procedure:

-

Suspend NaH in dry THF/DMF at 0°C under N₂.

-

Add (R)-Glycidol dropwise, maintaining temp <10°C (H₂ evolution). Stir for 30 min.

-

Add Benzyl bromide dropwise followed by catalytic TBAI.

-

Warm to RT and stir for 4-6 h.

-

Purification: Distillation or SiO₂ plug.

-

-

Checkpoint: Ensure complete removal of benzyl bromide (lachrymator) before proceeding.

Step 2: Ring Expansion to (2R)-2-(Benzyloxymethyl)oxetane

Objective: Convert the 3-membered epoxide to the 4-membered oxetane with retention of stereochemistry.

-

Mechanism: The sulfur ylide attacks the less hindered terminal carbon of the epoxide. The resulting alkoxide then displaces DMSO to close the oxetane ring. The chiral center at C2 is not involved in the bond-breaking/forming events, preserving configuration.

Figure 2: Mechanism of the Corey-Chaykovsky ring expansion.

-

Reagents: Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv), KOtBu (1.2 equiv), t-BuOH (solvent), DMSO (co-solvent).

-

Protocol:

-

Charge TMSOI and KOtBu into a reactor. Add t-BuOH and DMSO (1:1 ratio).

-

Heat to 50°C for 1 h to generate the ylide (dimethylsulfoxonium methylide).

-

Cool to 40°C. Add (R)-Glycidyl Benzyl Ether dropwise.

-

Stir at 50-60°C for 12-18 h. Monitor by GC/HPLC for disappearance of epoxide.

-

Workup: Cool to RT. Quench with water.[3] Extract with Et₂O or MTBE (Oxetanes are water-soluble; use exhaustive extraction).

-

Purification: Fractional distillation.

-

-

Scale-Up Note: On >100g scale, use solid KOH/DMSO instead of KOtBu/tBuOH for cost efficiency, though reaction times may increase.

Step 3: Deprotection to (2R)-2-(Hydroxymethyl)oxetane

Objective: Remove the benzyl group without opening the oxetane ring.

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C (5 wt%), EtOH or MeOH.

-

Protocol:

-

Dissolve the benzyl ether in EtOH. Add Pd/C.

-

Stir under H₂ atmosphere at RT.

-

Critical Control: Monitor closely. Extended reaction times or acidic impurities in the catalyst can lead to hydrogenolysis of the oxetane ring (ring opening). Add a trace of NaHCO₃ to buffer the solution if necessary.

-

Filter through Celite. Concentrate carefully (product is volatile).

-

Step 4: Bromination to (2R)-2-(Bromomethyl)oxetane

Objective: Convert the alcohol to bromide under non-acidic conditions.

-

Method A (Preferred for Scale): Mesylation/Finkelstein

-

Mesylation: Alcohol + MsCl + Et₃N in DCM at 0°C. Workup to isolate crude mesylate.

-

Displacement: Crude mesylate + LiBr (1.5 equiv) in Acetone or 2-Butanone (MEK) at reflux.

-

Why: This avoids the generation of strong acid (HBr) and phosphorus byproducts.

-

-

Method B (High Purity): Appel Reaction

-

Alcohol + CBr₄ (1.1 equiv) + PPh₃ (1.1 equiv) in DCM at 0°C.

-

Stir 2 h. Add Pentane to precipitate Ph₃PO. Filter and concentrate.

-

-

Final Purification: Vacuum distillation.

-

Boiling Point: ~134°C (estimated at 760 mmHg); distill at reduced pressure (e.g., 40-50°C @ 10 mmHg).

-

Process Safety & Stability Data

| Parameter | Data/Observation | Mitigation Strategy |

| Oxetane Stability | Acid sensitive. Ring opens in pH < 4. | Maintain pH > 7 during workup. Use buffered silica for chromatography. |

| Thermal Hazard | Exothermic ylide formation and ring expansion. | Control addition rate of epoxide. Ensure efficient cooling capacity. |

| Toxicity | Alkylating agent. Potential carcinogen. | Use closed systems. Double-glove. Destroy excess alkylating agents with NaOH/Thiosulfate. |

| Volatility | Product is a volatile liquid. | Avoid rotary evaporation at high vacuum/bath temp. Use a fractionating column. |

Analytical Controls

-

Chiral HPLC: Chiralpak IB or IC column. Mobile phase: Hexane/IPA. Compare against racemic standard (prepared from epibromohydrin).

-

NMR Verification:

-

¹H NMR (CDCl₃): Look for characteristic oxetane ring protons at δ 4.5-5.0 ppm (multiplets) and the exocyclic CH₂Br at δ 3.5 ppm.

-

¹³C NMR: Oxetane carbons typically appear around δ 70-80 ppm (C2) and δ 20-30 ppm (C3).

-

-

GC-MS: Check for ring-opened byproducts (homoallylic alcohols or halides).

References

-

Corey-Chaykovsky Reaction & Stereochemistry

-

Aggarwal, V. K., et al. "Ring Expansion of Chiral Epoxides with Dimethylsulfoxonium Methylide." Chem. Commun.2003 , 2644.

-

Sone, T., et al. "Catalytic Asymmetric Synthesis of 2,2-Disubstituted Oxetanes." J. Am. Chem. Soc.2008 , 130, 10078.

-

-

Oxetane Synthesis & Scale-Up

-

Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chem. Rev.2016 , 116, 15032–15088.

-

Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736.

-

-

General Process Chemistry

-

Okuma, K., et al. "One-step synthesis of oxetanes from ketones." J. Org. Chem.1983 , 48, 5133. (Foundational work on ylide stoichiometry).

-

Sources

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing (2R)-2-(Bromomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides access to previously unexplored chemical space, often leading to enhanced target engagement and improved physicochemical properties.[1][2] Among these, spirocycles incorporating an oxetane ring have garnered significant attention.

The oxetane moiety, a four-membered cyclic ether, is increasingly recognized as a valuable bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl groups.[3] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while introducing a polar vector for hydrogen bonding.[3] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been proposed as advantageous replacements for ubiquitous moieties like morpholine, offering a unique combination of rigidity and polarity.[3]

This guide provides a comprehensive overview of the synthesis of spirocyclic compounds using the chiral building block, (2R)-2-(bromomethyl)oxetane. The focus is on a robust and versatile two-step synthetic strategy involving an initial nucleophilic substitution followed by an intramolecular cyclization. Detailed protocols, mechanistic insights, and key considerations for the successful synthesis of these valuable compounds are presented.

Synthetic Strategy: A Two-Step Approach to Spirocyclization

The primary strategy for constructing spirocyclic compounds from (2R)-2-(bromomethyl)oxetane hinges on a sequential nucleophilic substitution and intramolecular cyclization. This approach offers a modular and efficient route to a diverse range of spiro-N-heterocycles.

Step 1: Nucleophilic Substitution. The first step involves the reaction of (2R)-2-(bromomethyl)oxetane with a suitable nucleophile. The choice of nucleophile dictates the nature of the second ring in the final spirocyclic product. Primary amines and anilines are common choices, leading to the formation of spiro-piperidines and related N-heterocycles.

Step 2: Intramolecular Cyclization. The intermediate from the first step, now containing both the oxetane moiety and a nucleophilic group connected by a flexible linker, undergoes a base-mediated intramolecular cyclization to form the spirocyclic system. This is typically an intramolecular Williamson ether synthesis or a related nucleophilic substitution reaction.

Visualizing the Workflow: From Chiral Building Block to Spirocycle

Sources

catalytic conditions for reactions involving (2R)-2-(Bromomethyl)oxetane

Application Note: Catalytic Functionalization of (2R)-2-(Bromomethyl)oxetane

Executive Summary

(2R)-2-(Bromomethyl)oxetane is a high-value chiral building block in medicinal chemistry, offering a metabolically stable, polar alternative to gem-dimethyl or carbonyl groups (the "oxetane effect"). However, its deployment is often hindered by the tension between the reactivity of the primary alkyl bromide and the strain energy (~107 kJ/mol) of the oxetane ring.

This guide details two validated catalytic protocols for functionalizing this scaffold without compromising ring integrity:

-

Nickel-Catalyzed Cross-Electrophile Coupling (XEC): For C(sp²)–C(sp³) bond formation (arylation).

-

Catalytic Finkelstein-Assisted Substitution: For C–O, C–N, and C–S bond formation.

Critical Handling & Stability Profile

Before initiating catalysis, researchers must account for the physicochemical idiosyncrasies of the reagent.

| Parameter | Specification | Practical Implication |

| Ring Strain | ~25.5 kcal/mol | Acid Sensitive: Avoid strong Brønsted acids (HCl, H₂SO₄) during workup. Use buffered quenching (sat. NH₄Cl or NaHCO₃). |

| Volatility | High (BP est. 140-150°C) | Evaporation Risk: Do not concentrate reaction mixtures to dryness under high vacuum if the product MW < 200. Co-evaporate with higher BP solvents. |

| Stereocenter | C2 position (R-config) | Chiral Retention: Reaction at the bromomethyl group (exocyclic) generally preserves the C2 stereocenter unless ring-opening occurs. |

| Lewis Acid Sensitivity | Moderate | Catalyst Choice: Ni(II) precatalysts are tolerated; strong Lewis acids (AlCl₃, BF₃) trigger polymerization/ring opening. |

Application I: Nickel-Catalyzed Cross-Electrophile Coupling

Objective: Attach the (2R)-oxetanylmethyl motif to an aryl halide (Ar-Br/I) to create a bioisostere-modified core.

Mechanistic Rationale

Traditional cross-coupling (Negishi/Suzuki) requires converting the alkyl bromide to an organometallic, which often triggers ring opening or requires strict anhydrous conditions. The Solution: Reductive Cross-Electrophile Coupling (XEC).

-

Catalyst: Nickel/Bipyridine system.

-

Reductant: Manganese (Mn) or Zinc (Zn) acts as the terminal reductant, avoiding pre-formed organometallics.

-

Activator: Sodium Iodide (NaI) is critical. It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating the formation of the alkyl radical required for the Ni catalytic cycle.

Reaction Pathway Diagram

Figure 1: Nickel-catalyzed reductive cross-coupling mechanism highlighting the radical capture pathway which preserves the oxetane ring.

Detailed Protocol

Scale: 0.5 mmol Reaction Time: 12–16 hours

-

Glovebox/Inert Setup: In a nitrogen-filled glovebox (or using Schlenk technique), charge a 10 mL vial with:

-

Aryl Bromide: 1.0 equiv (0.5 mmol)

-

NiCl₂(DME): 10 mol% (11 mg)

-

dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine): 15 mol% (20 mg)

-

Mn powder: 3.0 equiv (82 mg) - Must be fine powder (<10 micron).

-

NaI: 0.5 equiv (37 mg) - Crucial for alkyl bromide activation.

-

MgCl₂: 1.0 equiv (47 mg) - Promotes reduction turnover.

-

-

Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide) (2.5 mL, 0.2 M).

-

Reagent Addition: Add (2R)-2-(Bromomethyl)oxetane (1.5 equiv, 113 mg/0.75 mmol) via syringe.

-

Note: The alkyl halide is used in excess due to potential homocoupling/reduction side reactions.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 60°C for 16 hours.

-

Observation: The mixture typically turns from green/blue to dark black/brown.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL).

-

Filter through a short pad of Celite/Silica to remove Mn salts.

-

Wash filtrate with 1M aqueous LiCl (x2) to remove DMA.

-

Dry (Na₂SO₄), concentrate (carefully!), and purify via column chromatography.

-

Application II: Catalytic Nucleophilic Substitution (SN2)

Objective: Synthesis of Oxetanyl-Ethers (Ar-O-CH₂-Ox) or Amines.

Mechanistic Rationale

Direct SN2 substitution on (2R)-2-(Bromomethyl)oxetane is sluggish because the neopentyl-like position is sterically crowded by the puckered ring. The Solution: Cesium Effect + Iodide Catalysis.

-

Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" increases the nucleophilicity of phenols/amines due to the weak ion pairing of the large Cs⁺ cation.

-

TBAI (Tetrabutylammonium Iodide): Acts as a phase-transfer catalyst and a nucleophilic catalyst (converting Br to I), accelerating the reaction rate 10-fold and allowing lower temperatures (protecting the ring).

Workflow Diagram

Figure 2: Optimized workflow for Cs₂CO₃/TBAI mediated substitution.

Detailed Protocol

Scale: 1.0 mmol

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar:

-

Nucleophile (Phenol/Amine): 1.0 mmol

-

Cs₂CO₃: 2.0 equiv (650 mg)

-

TBAI: 10 mol% (37 mg)

-

Solvent: Anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M). DMF can be used for less soluble nucleophiles.

-

-

Activation: Stir at room temperature for 15 minutes to allow deprotonation/formation of the cesium salt.

-

Addition: Add (2R)-2-(Bromomethyl)oxetane (1.2 equiv, 181 mg).

-

Reaction: Heat to 50–60°C under N₂ atmosphere.

-

Warning: Do not exceed 80°C. Higher temperatures increase the risk of ring opening or polymerization.

-

-

Monitoring: Monitor by TLC or LCMS. (Look for disappearance of nucleophile; the oxetane bromide is not UV active).

-

Workup:

-

Dilute with Ether/EtOAc.

-

Wash with water and brine.

-

Concentrate and purify.

-

References

-

Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Halides

-

Weix, D. J. et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Primary Alkyl Halides." J. Am. Chem. Soc.[1]2010 , 132, 920.

-

-

Oxetane Stability & Synthesis

- Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chem. Rev.2016, 116, 15035.

-

Cesium Effect in Alkylation

-

Synthesis of (2R)-2-(Bromomethyl)

- BenchChem Protocols. "Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitution Reactions of (2R)-2-(Bromomethyl)oxetane

Welcome to the technical support center for improving yields in substitution reactions with (2R)-2-(Bromomethyl)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this strained heterocyclic system.

Introduction to (2R)-2-(Bromomethyl)oxetane Chemistry